(S)-(-)-Pantoprazole Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

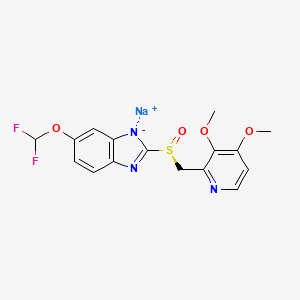

sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWDKZIIWCEDEE-SNYZSRNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160488-53-9 | |

| Record name | Pantoprazole sodium, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160488539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PANTOPRAZOLE SODIUM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NJC1A1H4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(-)-Pantoprazole Sodium Salt synthesis and characterization

An in-depth technical guide on the synthesis and characterization of (S)-(-)-Pantoprazole Sodium Salt, tailored for researchers, scientists, and drug development professionals.

Introduction

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase enzyme system (the proton pump) of the gastric parietal cell.[1][2] The molecule possesses a chiral sulfur atom, existing as two enantiomers: (S)-pantoprazole and (R)-pantoprazole.[3] Pharmacological studies have demonstrated that the (S)-enantiomer, (S)-(-)-Pantoprazole, is therapeutically more active and provides better efficacy at a lower dose compared to the racemate.[3][4] This guide details the synthesis and comprehensive characterization of the sodium salt of the (S)-enantiomer, a form widely used in pharmaceutical formulations.

Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the stereoselective creation of the sulfoxide. The general pathway involves two primary stages: the synthesis of the prochiral sulfide intermediate followed by an asymmetric oxidation. The final step is the formation of the sodium salt.

Synthesis Pathway

The overall synthetic route can be visualized as a two-step process starting from the condensation of two key precursors, followed by a chiral oxidation and final salt formation.

Caption: General Synthesis Pathway for this compound

Experimental Protocols

Step 1: Synthesis of Pantoprazole Sulfide (Prochiral Intermediate)

This step involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercaptobenzimidazole.[1][5][6][7] One-pot procedures are often favored in industrial settings to improve efficiency.[8][9]

-

Materials :

-

2-chloromethyl-3,4-dimethoxypyridine hydrochloride

-

5-(difluoromethoxy)-1H-benzimidazole-2-thiol

-

Sodium Hydroxide (NaOH)

-

Organic solvent system (e.g., Dichloromethane) or Water

-

Phase Transfer Catalyst (optional, for two-phase systems)

-

-

Procedure :

-

Suspend 5-(difluoromethoxy)-1H-benzimidazole-2-thiol in the chosen solvent system (e.g., water).[7]

-

Add an aqueous solution of sodium hydroxide to deprotonate the thiol, forming the thiolate.

-

Add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 25-30 °C) until the reaction is complete (monitored by TLC or HPLC).[8]

-

The resulting pantoprazole sulfide can be isolated as a solid. However, for a one-pot synthesis, the wet cake or the entire reaction mixture is carried forward to the next step without isolation.[7]

-

Step 2: Asymmetric Oxidation to (S)-(-)-Pantoprazole

This is the key chiral-inducing step. A common method involves using a titanium-based catalyst system with a chiral ligand and an oxidant like cumene hydroperoxide (CHP).[10]

-

Materials :

-

Pantoprazole Sulfide (from Step 1)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)4)

-

Chiral Ligand (e.g., (S,S)-N,N′-dibenzyl tartramide)[10]

-

Cumene Hydroperoxide (CHP)

-

Organic Solvent (e.g., Toluene, Dichloromethane)

-

Base (optional, depending on specific protocol)

-

-

Procedure :

-

Prepare the chiral titanium complex in situ by dissolving Ti(Oi-Pr)4 and the chiral tartramide ligand in the solvent at room temperature.[10]

-

Add the pantoprazole sulfide intermediate to the catalyst solution.

-

Cool the mixture to a low temperature (e.g., 0-5 °C) to control selectivity and the exothermic reaction.[11]

-

Slowly add cumene hydroperoxide (CHP) dropwise to the reaction mixture while maintaining the low temperature.

-

Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess (ee).

-

Upon completion, quench the reaction (e.g., with sodium metabisulfite solution).[12]

-

Extract the (S)-pantoprazole free base into an organic solvent and purify if necessary.

-

Step 3: Formation of this compound

The final step is the conversion of the chiral free base into its stable sodium salt, often a hydrate.[3]

-

Materials :

-

Procedure :

-

Suspend or dissolve (S)-(-)-Pantoprazole in a suitable organic solvent, such as ethyl acetate.[3]

-

Add a stoichiometric amount of 30% aqueous sodium hydroxide solution dropwise while stirring at room temperature (e.g., 25 °C).[3]

-

Continue stirring for several hours (e.g., 3 hours) to allow for the precipitation of the sodium salt.[3]

-

Cool the mixture (e.g., to 0 °C) to maximize precipitation.[3]

-

Filter the solid product, wash with the organic solvent, and dry under vacuum at a controlled temperature (e.g., 30-50 °C).[3]

-

The resulting product is typically a hydrate, such as the sesquihydrate.[1][3]

-

Synthesis Data Summary

| Parameter | Value / Conditions | Reference |

| Step 1: Condensation | ||

| Yield | >90% (Typical) | [7][8] |

| Solvent | Water or Organic Solvents | [7][8] |

| Step 2: Asymmetric Oxidation | ||

| Catalyst System | Ti(Oi-Pr)4 / Chiral Tartramide | [10] |

| Oxidant | Cumene Hydroperoxide (CHP) | [10] |

| Enantiomeric Excess (ee) | Up to 96% | [10] |

| Step 3: Salt Formation | ||

| Reagent | Aqueous Sodium Hydroxide | [3] |

| Solvent | Ethyl Acetate | [3] |

| Yield | 93% (for sesquihydrate) | [3] |

| Final Purity (HPLC) | 99.92% | [3] |

| Final Enantiomeric Excess (ee) | 99.94% | [3] |

Characterization of this compound

Comprehensive characterization is essential to confirm the chemical identity, stereochemistry, purity, and crystalline form of the final product.

Characterization Workflow

The synthesized product undergoes a series of analytical tests to ensure it meets all quality specifications.

Caption: Analytical Workflow for this compound

Spectroscopic and Physical Data

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure. The spectra for the sodium salt are similar to the free base, with minor shifts. (Note: Specific peak assignments can vary slightly based on solvent and instrument).

-

¹H NMR (300 MHz, DMSO-d₆) :

Chemical Shift (δ, ppm) Assignment ~8.30 Pyridine-H ~7.70 Benzimidazole-H ~7.10 Benzimidazole-H ~7.05 Pyridine-H ~6.90 (t, J=74 Hz) OCHF₂ ~4.80 -CH₂-S(O)- ~3.85 -OCH₃ | ~3.80 | -OCH₃ |

-

¹³C NMR : Characteristic signals for the aromatic carbons, the methoxy groups, the difluoromethoxy carbon (with C-F coupling), and the methylene bridge carbon are observed.[14]

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~2941 | Aliphatic C-H stretching | [15][16] |

| ~1586-1590 | C=N / C=C stretching (aromatic) | [15][16] |

| ~1304 | C-F stretching | [15][16] |

| ~1031-1041 | S=O stretching (sulfoxide) | [15][16] |

3.2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the pantoprazole cation.

| Technique | m/z Value | Assignment | Reference(s) |

| ESI-MS (+) | 384.1 | [M+H]⁺ (Protonated Pantoprazole) | [17] |

| ESI-MS (-) | 382.0 | [M-H]⁻ (Deprotonated Pantoprazole) | [18] |

3.2.4 Physicochemical Properties

These properties are crucial for identifying the specific enantiomer and its solid-state form.

| Property | Value | Conditions / Notes | Reference(s) |

| Melting Point | ~97 °C | For (S)-(-)-pantoprazole sodium | [19] |

| Specific Rotation [α]D | Negative value | Confirms the (-)-enantiomer. Exact value depends on concentration and solvent. | |

| Appearance | Almost white to off-white crystalline powder | [1] | |

| Hydration State | Commonly exists as sesquihydrate or monohydrate | Characterized by TGA and XRPD | [3][20][21] |

Chromatographic Methods

3.3.1 High-Performance Liquid Chromatography (HPLC)

-

Purpose : To determine chemical purity and quantify impurities.

-

Typical Conditions :

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).[22]

-

Detection : UV at a specific wavelength (e.g., 290 nm).

-

Purity Achieved : >99.5% is common for pharmaceutical-grade material.[3][8]

-

3.3.2 Chiral High-Performance Liquid Chromatography

-

Purpose : To determine the enantiomeric purity (enantiomeric excess, ee).

-

Typical Conditions :

-

Column : A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IE).[18][23]

-

Mobile Phase : A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).[18]

-

Detection : UV or MS/MS.[18]

-

Result : The method should achieve baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification. An ee of >99.9% is often achieved in the final product.[3]

-

Conclusion

The synthesis of this compound is a well-defined process where the critical step is the asymmetric oxidation of the sulfide intermediate to establish the desired stereocenter. Titanium-catalyzed methods provide high enantioselectivity, leading to a product with excellent chiral purity. Subsequent salt formation yields a stable crystalline solid. The identity, purity, and stereochemistry of the final product are rigorously confirmed through a combination of spectroscopic (NMR, FTIR, MS), chromatographic (HPLC, Chiral HPLC), and physicochemical (XRPD, specific rotation) analyses. This comprehensive approach ensures the production of a high-quality active pharmaceutical ingredient suitable for clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103467451A - Preparation method for S-pantoprazole sodium - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]

- 7. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. WO2007068925A1 - An improved process for preparing of, impurities free, substituted 2-benzimidazolesulfoxide compound - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. ijpba.in [ijpba.in]

- 17. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chiral Separation and Pharmacokinetics of Enantiomers of Pantoprazole Sodium in Rat Plasma by HPLC-MS/MS [zpxb.xml-journal.net]

- 19. (S)-(-)-Pantoprazole sodium | 160488-53-9 | FD26754 [biosynth.com]

- 20. [Characterization and stability of S (-) pantoprazole sodium hydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Physical characterization of pantoprazole sodium hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of Pantoprazole in Human Plasma by LC-MS-MS Using Lansoprazole as Internal Standard | Semantic Scholar [semanticscholar.org]

- 23. Chiral Separation of PPIs | Phenomenex [phenomenex.com]

(S)-(-)-Pantoprazole Sodium Salt mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (S)-(-)-Pantoprazole Sodium Salt

Introduction

(S)-(-)-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a member of the proton pump inhibitor (PPI) class of drugs, which are substituted benzimidazole derivatives.[1] These drugs are mainstays in the treatment of acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[2][3] Pantoprazole is administered clinically as a racemic mixture of its two enantiomers, (S)-(-)-pantoprazole and (R)-(+)-pantoprazole.[4][5] However, the individual enantiomers exhibit distinct pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed technical overview of the core mechanism of action of this compound, focusing on its molecular interactions, stereoselective properties, and the experimental basis for its characterization.

Core Mechanism of Action: Proton Pump Inhibition

The fundamental mechanism of action for all proton pump inhibitors, including (S)-(-)-pantoprazole, is the irreversible inhibition of the gastric H+/K+-ATPase enzyme system, commonly known as the proton pump.[2][3] This enzyme represents the final step in the pathway of gastric acid secretion from parietal cells in the stomach lining.[6][7][8]

The process is a multi-step sequence:

-

Systemic Absorption and Accumulation : Following administration, (S)-(-)-pantoprazole is absorbed into the bloodstream.[2] As a weak base, it selectively accumulates in the highly acidic environment of the secretory canaliculi of stimulated gastric parietal cells.[1][7][9] This acid-trapping phenomenon is a key feature that confers selectivity to the drug's action.

-

Acid-Catalyzed Activation : Pantoprazole is a prodrug, meaning it is administered in an inactive form and requires conversion to become pharmacologically active.[1][9] In the acidic milieu (pH ~1) of the canaliculi, the pantoprazole molecule undergoes a two-step protonation and acid-catalyzed molecular rearrangement.[10][11] This transformation converts the initial benzimidazole structure into a highly reactive thiophilic cyclic sulfenamide.[1][11][12]

-

Covalent and Irreversible Binding : The activated sulfenamide then forms a stable, covalent disulfide bond with sulfhydryl groups of specific cysteine residues on the extracytoplasmic (luminal) surface of the H+/K+-ATPase.[2][13][14] Studies have identified Cysteine 813 and Cysteine 822, located in the fifth and sixth membrane-spanning segments and the connecting loop of the enzyme's alpha-subunit, as the primary binding sites for pantoprazole.[1][12][15]

-

Inhibition of Acid Secretion : This covalent binding irreversibly inactivates the enzyme, locking it in a conformation that prevents it from pumping hydrogen ions (protons) into the gastric lumen in exchange for potassium ions.[2][7][12] By blocking this final, common pathway, (S)-(-)-pantoprazole effectively suppresses both basal and stimulated gastric acid secretion, regardless of the stimulus (e.g., histamine, gastrin, or acetylcholine).[7][8][16]

The inhibitory effect is long-lasting because it persists until new H+/K+-ATPase enzyme units are synthesized and integrated into the parietal cell membrane, a process that can take over 24 hours.[2][10][13][17] This explains the prolonged duration of acid suppression despite the relatively short plasma half-life of the drug.[6][10]

Caption: Figure 1: Mechanism of (S)-(-)-Pantoprazole Action.

Stereoselectivity: Pharmacodynamic and Pharmacokinetic Advantages

While both enantiomers of pantoprazole act via the same proton pump inhibition mechanism, they are not pharmacologically identical. The (S)-(-)-enantiomer demonstrates a more favorable profile, primarily due to differences in metabolism.

Pharmacodynamics

Studies in animal models have shown that (S)-(-)-pantoprazole ((−)-PAN.Na) is a more potent inhibitor of gastric acid secretion and acid-related damage than its (R)-(+)-enantiomer.[5][18] In rats, the inhibitory effect of (-)-PAN.Na on basal gastric acid output was significantly greater than that of (+)-PAN.Na at the same dose.[5][18] This enhanced potency in inhibiting acid secretion directly translates to a greater efficacy in preventing gastric lesions.[5]

Pharmacokinetics and Metabolism

The primary reason for the stereoselective differences lies in their metabolism by the hepatic cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and, to a lesser extent, CYP3A4.[1][6][19]

-

Higher Systemic Exposure : In rats, the mean area under the plasma concentration-time curve (AUC) for S-pantoprazole was 1.5 times greater than that of R-pantoprazole following oral administration of the racemate.[20][21]

-

Slower Elimination : S-pantoprazole exhibits a longer half-life (t1/2) and mean residence time (MRT) compared to the R-enantiomer.[20][21]

-

Lower Metabolic Clearance : In vitro studies using rat liver microsomes revealed that the total intrinsic clearance (CLint) for the formation of all major metabolites was lower for S-pantoprazole (3.06 mL/min/mg protein) compared to R-pantoprazole (4.82 mL/min/mg protein).[20][21]

This enantioselective metabolism is particularly pronounced in individuals classified as poor metabolizers (PMs) for the CYP2C19 enzyme.[4][22] In these individuals, the metabolism of the (+)-enantiomer is impaired to a much greater extent than that of the (-)-enantiomer, leading to a substantial difference in their plasma concentrations.[4][23] The more consistent pharmacokinetic profile of the (S)-enantiomer across different CYP2C19 genotypes results in a more predictable and uniform therapeutic effect.[23]

Caption: Figure 2: Enantioselective Metabolism of Pantoprazole.

Quantitative Data Summary

The stereoselective differences in the action of pantoprazole enantiomers are supported by quantitative data from various studies.

Table 1: Pharmacodynamic Comparison of Pantoprazole Enantiomers in Animal Models

| Parameter | Model | (-)-PAN.Na (S-isomer) | (+)-PAN.Na (R-isomer) | (+/-)-PAN.Na (Racemate) |

|---|---|---|---|---|

| ID₅₀ (mg/kg)[5][18] | Pylorus Ligation Ulcer (Rat) | 1.28 | 5.03 | 3.40 |

| ID₅₀ (mg/kg)[5][18] | Histamine-Induced Ulcer (Rat) | 1.20 | 4.28 | 3.15 |

| Inhibition of Basal Gastric Acid Output (%) at 1.5 mg/kg (Rat)[5][18] | Acute Fistula | 89.3 | 24.7 | 83.6 |

ID₅₀: Dose required for 50% inhibition of acid-related lesions.

Table 2: Pharmacokinetic Parameters of Pantoprazole Enantiomers in Rats (20 mg/kg, p.o.)

| Parameter | S-Pantoprazole | R-Pantoprazole |

|---|---|---|

| AUC (µg·h/mL)[20][21] | 1.5 times greater than R-isomer | - |

| t₁/₂ (h)[20][21] | Significantly longer (p < 0.01) | Significantly shorter |

| Mean Residence Time (h)[20][21] | Significantly longer (p < 0.01) | Significantly shorter |

| Total Intrinsic Clearance (CLint) (mL/min/mg protein)[20][21] | 3.06 | 4.82 |

Table 3: In Vitro H+/K+-ATPase Inhibition

| Compound | IC₅₀ (µM) | Conditions |

|---|---|---|

| Pantoprazole (Racemate)[24] | 6.8 | Acidified gastric membrane vesicles |

| Omeprazole [24] | 2.4 | Acidified gastric membrane vesicles |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The characterization of (S)-(-)-pantoprazole's mechanism of action relies on a combination of in vivo, in situ, and in vitro experimental models.

In Vivo Pharmacodynamic Models[5][18]

-

Objective : To compare the anti-ulcer effects of pantoprazole enantiomers.

-

Methodology :

-

Animal Models : Studies were conducted in rats and guinea pigs.

-

Ulcer Induction :

-

Pylorus Ligation-Induced Ulcer: The pylorus of the stomach in fasted rats is ligated under anesthesia. This causes accumulation of gastric acid, leading to ulcer formation.

-

Histamine-Induced Ulcer: Ulcers are induced by the administration of histamine, a potent gastric acid secretagogue.

-

Reflux Esophagitis: The esophagus is surgically manipulated to induce reflux of gastric contents.

-

-

Drug Administration : Different doses of (-)-PAN.Na, (+)-PAN.Na, and the racemic mixture were administered to groups of animals prior to ulcer induction.

-

Analysis : After a set period, animals are euthanized, and the stomach/esophagus is examined. The extent of lesion formation is scored, and the ID₅₀ is calculated.

-

In Vivo Pharmacokinetic Studies in Rats[20][21]

-

Objective : To determine the pharmacokinetic profiles of the S- and R-enantiomers.

-

Methodology :

-

Administration : A 20 mg/kg oral dose of racemic pantoprazole was administered to rats.

-

Sample Collection : Blood samples were collected at predetermined time points via the jugular vein.

-

Sample Processing : Plasma was separated by centrifugation.

-

Analysis : Plasma concentrations of S- and R-pantoprazole were quantified using a stereospecific analytical method (e.g., HPLC).

-

Data Calculation : Pharmacokinetic parameters such as AUC, t₁/₂, and MRT were calculated from the plasma concentration-time data.

-

Caption: Figure 3: Workflow for In Vivo Pharmacokinetic Study.

In Vitro Metabolism in Rat Liver Microsomes[20][21]

-

Objective : To determine the intrinsic metabolic clearance of each enantiomer.

-

Methodology :

-

Preparation : Liver microsomes, which contain high concentrations of CYP450 enzymes, were prepared from rat livers.

-

Incubation : S-pantoprazole and R-pantoprazole were incubated separately with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).

-

Reaction Termination : The metabolic reaction was stopped at various time points.

-

Analysis : The rate of disappearance of the parent drug and the formation of metabolites (sulfone, 5'-O-demethyl, and 6-hydroxy metabolites) were measured.

-

Calculation : The intrinsic clearance (CLint) was calculated from these rates, providing a measure of the enzyme's metabolic capacity for each enantiomer.

-

Conclusion

The mechanism of action of this compound is a sophisticated, multi-stage process centered on the selective accumulation and acid-catalyzed activation within gastric parietal cells, leading to the irreversible covalent inhibition of the H+/K+-ATPase. This targeted action ensures a potent and prolonged suppression of gastric acid secretion. Furthermore, the (S)-enantiomer is distinguished from its (R)-counterpart by a more favorable pharmacokinetic profile, characterized by lower metabolic clearance and higher systemic exposure. This stereoselectivity results in enhanced pharmacodynamic potency and a more consistent therapeutic effect, underscoring its clinical efficacy in managing acid-related disorders.

References

- 1. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]

- 3. What is S-pantoprazole sodium used for? [synapse.patsnap.com]

- 4. Differential stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor in extensive and poor metabolizers of pantoprazole--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic comparison of pantoprazole enantiomers: inhibition of acid-related lesions and acid secretion in rats and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pantoprazole - Wikipedia [en.wikipedia.org]

- 7. medscape.com [medscape.com]

- 8. PANTOPRAZOLE SODIUM [dailymed.nlm.nih.gov]

- 9. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 10. drkumardiscovery.com [drkumardiscovery.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Continuing development of acid pump inhibitors: site of action of pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Esomeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Pharmacodynamic comparison of pantoprazole enantiomers: inhibition of acid-related lesions and acid secretion in rats a… [ouci.dntb.gov.ua]

- 19. Portico [access.portico.org]

- 20. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Stereoselective disposition of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-(-)-Pantoprazole Sodium Salt: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for (S)-(-)-Pantoprazole Sodium Salt. Additionally, it elucidates its mechanism of action as a proton pump inhibitor.

Chemical Properties and Structure

This compound is the S-enantiomer of pantoprazole, a substituted benzimidazole derivative that functions as a proton pump inhibitor to reduce gastric acid secretion.[1][2] It is a white to off-white crystalline powder.[2]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄F₂N₃NaO₄S | [3] |

| Molecular Weight | 405.35 g/mol | [3] |

| Melting Point | Decomposes at approximately 148°C | [2] |

| Solubility | Freely soluble in water, very slightly soluble in phosphate buffer at pH 7.4, and practically insoluble in n-hexane. | [2] |

| pKa | pKa₁ = 3.92, pKa₂ = 8.19 | [2] |

| Appearance | White to off-white crystalline powder | [2] |

Structural Information

-

IUPAC Name: Sodium;5-(difluoromethoxy)-2-[[(3S)-3,4-dimethoxy-pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

-

SMILES: COC1=C(OC)C=CN=C1C--INVALID-LINK--C2=NC3=CC(OC(F)F)=CC=C3[N-]2.[Na+]

-

CAS Number: 160488-53-9[3]

References

- 1. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103467451A - Preparation method for S-pantoprazole sodium - Google Patents [patents.google.com]

Enantioselective Synthesis of (S)-(-)-Pantoprazole Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of (S)-(-)-pantoprazole sodium salt, the active S-enantiomer of the proton pump inhibitor pantoprazole. This document details the primary synthetic strategies, including asymmetric oxidation of the sulfide precursor, biocatalytic oxidation, and chiral resolution of the racemic mixture. Experimental protocols, quantitative data for comparison, and logical diagrams of workflows and reaction pathways are presented to facilitate understanding and application in a research and development setting.

Introduction

Pantoprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion.[1] The molecule possesses a chiral sulfur atom, resulting in two enantiomers: (S)-(-)-pantoprazole and (R)-(+)-pantoprazole. Pharmacological studies have revealed that the (S)-enantiomer is metabolized differently and can provide therapeutic benefits over the racemic mixture. Consequently, the enantioselective synthesis of (S)-(-)-pantoprazole (also known as esomeprazole) has been a significant focus of pharmaceutical research and development.

This guide explores the principal methods developed to obtain the pure (S)-enantiomer, a critical step in the production of the more targeted therapeutic agent.

Core Synthetic Strategies

The synthesis of this compound begins with the preparation of the prochiral sulfide precursor, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole. This intermediate is synthesized by the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

The key to the enantioselective synthesis lies in the subsequent oxidation of this sulfide to the corresponding sulfoxide, targeting the formation of the (S)-enantiomer. The primary strategies to achieve this are:

-

Asymmetric Oxidation: The direct, stereoselective oxidation of the sulfide using a chiral catalyst.

-

Biocatalytic Oxidation: The use of enzymes to catalyze the enantioselective oxidation.

-

Chiral Resolution: The separation of the (S)-enantiomer from a racemic mixture of pantoprazole.

The final step involves the formation of the sodium salt of the purified (S)-pantoprazole.

Asymmetric Oxidation

Asymmetric oxidation is a direct and efficient method for the enantioselective synthesis of (S)-pantoprazole. This approach utilizes a chiral catalyst to control the stereochemical outcome of the oxidation of the prochiral sulfide.

Titanium-Catalyzed Asymmetric Oxidation

A widely employed method is the modified Sharpless asymmetric epoxidation protocol, adapted for sulfoxidation. This typically involves a titanium(IV) isopropoxide catalyst in the presence of a chiral ligand, most commonly a dialkyl tartrate derivative like diethyl D-(-)-tartrate (D-(-)-DET).

Catalytic Cycle of Titanium-Tartrate Catalyzed Asymmetric Sulfoxidation

Caption: Catalytic cycle for titanium-tartrate asymmetric sulfoxidation.

Experimental Protocol: Titanium-Catalyzed Asymmetric Oxidation

This protocol is based on a representative industrial synthesis method.

-

Catalyst Formation:

-

In a suitable reactor, dissolve the pantoprazole sulfide precursor in toluene.

-

Add D-(-)-diethyl tartrate, titanium(IV) isopropoxide, and a controlled amount of water.

-

Heat the mixture to 30-60°C to facilitate the formation of the chiral catalytic system.

-

-

Asymmetric Oxidation:

-

Cool the reaction mixture to 0-40°C.

-

Add N,N-diisopropylethylamine (DIPEA) as a base.

-

Slowly add cumene hydroperoxide (CHP) as the oxidant while maintaining the temperature.

-

Monitor the reaction by HPLC until the residual sulfide precursor is less than 5%.

-

-

Work-up and Isolation:

-

Quench the reaction and extract the aqueous layer with an organic base.

-

Adjust the pH of the aqueous layer to 6-10 with an acid.

-

Extract the (S)-pantoprazole into a non-hydrophilic organic solvent (e.g., methyl isobutyl ketone).

-

Dry the organic layer, decolorize with activated carbon, and filter.

-

-

Salt Formation:

-

To the resulting solution of (S)-pantoprazole, add a solution of sodium alkoxide in alcohol.

-

Stir at 10-50°C for 10-24 hours to induce crystallization.

-

Isolate the this compound by centrifugation and dry under reduced pressure.

-

Quantitative Data: Asymmetric Oxidation Methods

| Catalyst System | Oxidant | Base | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |

| Ti(O-i-Pr)₄ / D-(-)-DET / H₂O | CHP | DIPEA | Toluene | 0-40 | >85 | >99.8 | CN104496964A[2] |

| Iron Salt / Chiral Schiff Ligand | H₂O₂ | - | - | - | High | >99 | Development of a Sustainable One-Pot Process for Esomeprazole Production via Enantioselective Iron Catalysis |

Biocatalytic Oxidation

Biocatalytic methods offer a green and highly selective alternative for the synthesis of (S)-pantoprazole. These methods employ whole-cell biocatalysts or isolated enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), to perform the asymmetric sulfoxidation.

Experimental Workflow: Biocatalytic Synthesis

Caption: Workflow for biocatalytic synthesis of (S)-pantoprazole.

Experimental Protocol: Whole-Cell Biocatalytic Oxidation

This protocol is a summary of a state-of-the-art whole-cell biocatalytic process.

-

Biocatalyst Preparation:

-

Construct a recombinant E. coli strain co-expressing an engineered phenylacetone monooxygenase (PAMO) and a formate dehydrogenase (for NADP⁺ regeneration).

-

Cultivate the cells to an appropriate density.

-

-

Asymmetric Sulfoxidation:

-

Suspend the pantoprazole sulfide precursor in a biphasic system (e.g., chloroform-water or an aqueous system with a co-solvent).

-

Add the whole-cell biocatalyst.

-

Optimize reaction conditions such as pH (around 7.35), temperature (around 37°C), and substrate concentration.

-

Provide a co-substrate for the cofactor regeneration system (e.g., formate).

-

-

Work-up and Isolation:

-

After the reaction is complete (monitored by HPLC), separate the cell mass.

-

Extract the (S)-pantoprazole from the reaction medium.

-

Purify the product, for example, by crystallization.

-

-

Salt Formation:

-

Dissolve the purified (S)-pantoprazole in a suitable solvent and treat with a sodium source to obtain the sodium salt.

-

Quantitative Data: Biocatalytic Oxidation Methods

| Biocatalyst | Substrate Conc. | Yield (%) | e.e. (%) | Space-Time Yield | Reference |

| Engineered PAMO in E. coli | 50 mM | 90.1 (isolated) | >99.9 | 3.28 g/L/h | Development of whole cell biocatalytic system for asymmetric synthesis of esomeprazole with enhancing coenzyme biosynthesis pathway[3] |

| Rhodococcus rhodochrous ATCC 4276 (mutant) | 200 mM | 94.8 | >99 | Not Reported | Optimum synthesis of esomeprazole catalyzed by Rhodococcus rhodochrous ATCC 4276 through response surface methodology[4] |

Chiral Resolution

Chiral resolution involves the separation of the desired (S)-enantiomer from a racemic mixture of pantoprazole. This can be achieved through preparative chromatography or classical diastereomeric salt formation.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC using a chiral stationary phase (CSP) is a powerful technique for obtaining highly pure enantiomers.

Experimental Protocol: Preparative Chiral HPLC

-

Column and Mobile Phase Selection:

-

Select a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Kromasil CHI-TBB).[5]

-

Optimize the mobile phase composition. A common mobile phase for normal-phase separation is a mixture of hexane and isopropanol with an acidic modifier like acetic acid (e.g., 95:5:0.1 v/v/v).[5]

-

-

Separation:

-

Dissolve the racemic pantoprazole sodium in the mobile phase.

-

Inject the solution onto the preparative chiral column.

-

Collect the fractions corresponding to the (S)-enantiomer.

-

-

Isolation:

-

Combine the fractions containing the pure (S)-enantiomer.

-

Evaporate the solvent to obtain the this compound.

-

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic pantoprazole with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Logical Flow of Diastereomeric Resolution

Caption: Logical workflow of chiral resolution by diastereomeric salt formation.

Experimental Protocol: Diastereomeric Salt Formation (General Procedure)

-

Salt Formation:

-

Dissolve racemic pantoprazole in a suitable solvent (e.g., an alcohol or ester).

-

Add an equimolar amount of a chiral resolving agent (e.g., a chiral carboxylic acid).

-

Stir the mixture to allow for the formation of the diastereomeric salts.

-

-

Fractional Crystallization:

-

Carefully select a solvent system in which the two diastereomeric salts have significantly different solubilities.

-

Heat the solution to dissolve the salts and then cool it slowly to induce the crystallization of the less soluble diastereomer.

-

Seeding with a crystal of the desired diastereomer can aid in selective crystallization.

-

-

Isolation and Purification:

-

Isolate the crystallized diastereomeric salt by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

The diastereomeric purity can be enhanced by recrystallization.

-

-

Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt in a suitable solvent.

-

Add a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used) to neutralize the resolving agent and liberate the free (S)-pantoprazole.

-

Extract the (S)-pantoprazole into an organic solvent and purify.

-

-

Final Salt Formation:

-

Convert the purified (S)-pantoprazole to its sodium salt as previously described.

-

Final Step: Formation of this compound

Once the enantiomerically pure (S)-pantoprazole is obtained by any of the above methods, it is converted to its sodium salt to improve its stability and solubility for pharmaceutical formulations.

Experimental Protocol: Sodium Salt Formation

-

Dissolution:

-

Dissolve the purified (S)-pantoprazole free base in a suitable organic solvent, such as acetone or methanol.[6]

-

-

Salt Formation:

-

Add a stoichiometric amount of a sodium source, typically a solution of sodium hydroxide in water or an alcohol.

-

-

Crystallization and Isolation:

-

Stir the solution to induce crystallization of the sodium salt. The process may be aided by cooling.

-

Isolate the crystalline this compound by filtration.

-

-

Drying:

-

Wash the crystals with a suitable solvent and dry them under vacuum to obtain the final product.

-

Conclusion

The enantioselective synthesis of this compound is a well-established field with several viable and efficient methodologies. Asymmetric oxidation, particularly with titanium-based catalysts, offers a direct and high-yielding route that is amenable to industrial scale-up. Biocatalytic oxidation presents a green and highly selective alternative, with ongoing research focused on improving its space-time yield and process robustness. Chiral resolution, through preparative HPLC or classical diastereomeric salt formation, remains a valuable technique, especially for producing highly pure material. The choice of the optimal synthetic route will depend on factors such as scale, cost, desired purity, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to aid researchers and drug development professionals in navigating the synthesis of this important pharmaceutical agent.

References

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. CN104496964A - Industrial production method of esomeprazole - Google Patents [patents.google.com]

- 3. Development of whole cell biocatalytic system for asymmetric synthesis of esomeprazole with enhancing coenzyme biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Direct enantiomeric separation of pantoprazole sodium by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104557865A - Preparation method of esomeprazole sodium - Google Patents [patents.google.com]

A Technical Guide to the Pharmacological Profile and Activity of (S)-(-)-Pantoprazole Sodium Salt (Esomeprazole Sodium)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Pantoprazole, commonly known as esomeprazole, is the S-enantiomer of pantoprazole, a member of the proton pump inhibitor (PPI) class of drugs.[1] These substituted benzimidazole derivatives are mainstays in the treatment of acid-related gastrointestinal disorders.[2][3] Esomeprazole is specifically developed to improve upon the pharmacokinetic and pharmacodynamic profiles of the racemic pantoprazole. It is a potent inhibitor of gastric acid secretion used for the management of gastroesophageal reflux disease (GERD), the healing of erosive esophagitis, and the treatment of pathological hypersecretory conditions such as Zollinger-Ellison syndrome.[4][5][6] This document provides a comprehensive technical overview of the pharmacological profile, mechanism of action, and therapeutic activity of (S)-(-)-Pantoprazole Sodium Salt, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

(S)-(-)-Pantoprazole is a prodrug that requires activation in an acidic environment.[7] Its mechanism centers on the irreversible inhibition of the gastric H+/K+ ATPase (proton pump), the final step in the pathway of gastric acid secretion from parietal cells.[4][8][9]

The process unfolds as follows:

-

After absorption into the systemic circulation, the lipophilic, uncharged esomeprazole crosses the parietal cell membrane.[10]

-

It then diffuses into the acidic secretory canaliculi of the parietal cell.[7]

-

In this low pH environment, esomeprazole is protonated and rapidly converted to its active form, a tetracyclic sulfenamide.[1][10]

-

This active metabolite forms a stable, covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase enzyme.[1][11]

-

The irreversible binding inactivates the pump, inhibiting the transport of H+ ions into the gastric lumen, which suppresses both basal and stimulated gastric acid secretion, regardless of the stimulus (e.g., histamine, gastrin, or acetylcholine).[11][12][13]

Acid secretion can only resume once new H+/K+ ATPase pumps are synthesized and inserted into the parietal cell membrane, leading to a prolonged duration of action of over 24 hours.[4][9][11]

Pharmacological Profile

The pharmacological characteristics of pantoprazole, including its S-enantiomer, have been well-documented.

Pharmacodynamics

The onset of action for pantoprazole is rapid, with maximal acid suppression occurring between 2 and 6 hours after oral administration.[4] A single 40 mg oral dose can achieve a mean inhibition of gastric acid secretion of 51% within 2.5 hours, rising to 85% after seven days of daily administration.[12] This leads to effective control of intragastric pH, a critical factor for healing acid-related mucosal damage.

Pharmacokinetics

The pharmacokinetic profile of pantoprazole is characterized by rapid absorption and extensive hepatic metabolism. As the S-enantiomer, esomeprazole offers a higher area under the plasma concentration-time curve (AUC) compared to the R-enantiomer, contributing to more potent and consistent acid suppression.

Table 1: Summary of Pharmacokinetic Parameters for Pantoprazole

| Parameter | Value | Source(s) |

|---|---|---|

| Absolute Bioavailability | ~77% | [3][4] |

| Time to Peak Plasma Conc. (Tmax) | ~2.5 hours | [3][12] |

| Peak Plasma Conc. (Cmax) | 2.5 µg/mL (after 40 mg dose) | [3] |

| Apparent Volume of Distribution (Vd) | 11.0 - 23.6 L | [3][4] |

| Serum Protein Binding | ~98% (primarily to albumin) | [3][4] |

| Metabolism | Hepatic, primarily via CYP2C19 (demethylation) and CYP3A4 (oxidation) | [3][4][9] |

| Primary Route of Excretion | Renal (~71% as metabolites) | [4] |

| Terminal Elimination Half-life (t½) | ~1 hour | [3] |

| Total Clearance | 7.6 - 14.0 L/h |[3] |

Note: Data primarily from studies on racemic pantoprazole, which is representative of its enantiomers.

Preclinical and Clinical Activity

In Vitro Activity

Studies have explored the effects of pantoprazole beyond acid suppression. One key area of investigation is its influence on lower esophageal sphincter (LES) tone. An in vitro study using isolated rat LES tissue demonstrated that pantoprazole induces a dose-dependent relaxation of carbachol-contracted sphincter muscle.[14] This finding suggests potential pharmacodynamic effects on esophageal motility, which could be relevant for a subset of GERD patients.[14]

Table 2: In Vitro Dose-Dependent Relaxation of Rat LES by Pantoprazole

| Pantoprazole Concentration (mol/L) | Mean Relaxation (%) | Statistical Significance (p-value) | Source |

|---|---|---|---|

| 5 x 10⁻⁶ | 3.95% | Not Significant | [14] |

| 5 x 10⁻⁵ | 10.47% | < 0.05 | [14] |

| 1.5 x 10⁻⁴ | 19.89% | < 0.001 |[14] |

In Vivo Activity (Animal Models)

Animal models are indispensable for evaluating the efficacy of anti-ulcer and anti-reflux agents.[15][16] Acetic acid-induced gastric ulcer models in rats are widely used because the resulting ulcers closely resemble chronic human ulcers in their pathology and healing process.[17] In such models, PPIs like pantoprazole are evaluated for their ability to accelerate ulcer healing, typically measured by a reduction in ulcer size or index. Surgical models in mice and other larger animals have also been developed to induce GERD, providing a platform to test the efficacy of drugs in preventing esophagitis.[16][18]

Clinical Efficacy

The clinical efficacy of esomeprazole is well-established through numerous randomized controlled trials (RCTs). It has demonstrated consistent effectiveness in healing erosive esophagitis and providing sustained symptom relief in patients with GERD.[6][19] A meta-analysis of eight RCTs involving 4,495 patients confirmed that esomeprazole treatment yields a significant improvement in GERD symptoms and lower relapse rates compared to placebo.[19]

A multicenter, randomized, double-blind study compared the efficacy of esomeprazole 20 mg combined with sodium bicarbonate 800 mg against esomeprazole 20 mg alone in patients with non-erosive reflux disease (NERD).[20][21] The study concluded that the combination therapy was non-inferior to esomeprazole alone for the complete cure of heartburn at 4 weeks.[20][21]

Table 3: Clinical Efficacy of Esomeprazole in Non-Erosive Reflux Disease (NERD) at Week 4

| Treatment Group | Primary Endpoint (Complete Cure of Heartburn) | 95% Confidence Interval for Difference | Conclusion | Source |

|---|---|---|---|---|

| Esomeprazole 20 mg + NaHCO₃ 800 mg | 33.33% of patients | -0.0805 to 0.1139 | Non-inferior to Esomeprazole alone | [20][21] |

| Esomeprazole 20 mg | 35.00% of patients | - | - |[20][21] |

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for preclinical drug evaluation. Below are protocols for key experiments used to characterize the activity of PPIs.

In Vitro Analysis of Lower Esophageal Sphincter (LES) Tone

This protocol assesses the direct effect of a compound on esophageal smooth muscle contractility.[14]

Methodology:

-

Tissue Preparation: Lower esophageal sphincter tissues are harvested from anesthetized rats and the mucosal lining is removed.[14]

-

Mounting: Tissues are mounted in a standard 30-mL organ bath containing a modified Krebs solution, continuously aerated with a 95% O₂-5% CO₂ gas mixture and maintained at a constant temperature.[14]

-

Stabilization: Tissues are allowed to equilibrate for 60 minutes.[14]

-

Contraction: A stable contractile response is induced with a cholinergic agonist, such as 10⁻⁶ mol/L carbachol.[14]

-

Drug Application: this compound, freshly prepared and pH-adjusted, is added cumulatively to the bath to achieve the desired final concentrations.[14]

-

Measurement: Changes in muscle tension are recorded using a transducer and analyzed with appropriate software to quantify the degree of relaxation.[14]

In Vivo Acetic Acid-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the ulcer-healing properties of a test compound.[17]

Methodology:

-

Animal Preparation: Rats are fasted for 24 hours prior to the procedure but allowed free access to water.[17]

-

Ulcer Induction: Under anesthesia, a laparotomy is performed to expose the stomach. A solution of acetic acid (e.g., 75%) is applied to the serosal surface for a fixed duration (e.g., 60 seconds) using a mold or filter paper to induce a consistent ulcer.[17]

-

Treatment: Following ulcer induction, animals are randomly assigned to treatment groups and receive daily oral doses of this compound or vehicle for a specified period (e.g., 14 days).

-

Evaluation: At the end of the study, animals are euthanized, and the stomachs are removed. The ulcerated area is measured, and a healing rate is calculated by comparing the ulcer size in the treated groups to the vehicle control group.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for the determination of PPI concentrations in pharmaceutical formulations or biological samples.[22]

-

Chromatographic System: An HPLC system equipped with a C18 column (e.g., 150 × 4.6 mm, 5 µm) is used.[22]

-

Mobile Phase: An isocratic mobile phase, such as a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 4.0) and acetonitrile (65:35, v/v), is run at a flow rate of 1.0 mL/min.[22]

-

Detection: The eluent is monitored by a UV detector at a wavelength specific to the PPI (e.g., 285 nm for pantoprazole).[22]

-

Quantification: The concentration of the drug is determined by comparing the peak area of the sample to that of a known standard (external standard method) or by using a single marker for simultaneous analysis of multiple PPIs.[22]

Drug Interactions

The pharmacological profile of (S)-(-)-Pantoprazole necessitates consideration of potential drug-drug interactions.

-

pH-Dependent Absorption: By increasing intragastric pH, pantoprazole can reduce the absorption of drugs that require an acidic environment, such as ketoconazole, iron salts, and certain antiretrovirals like atazanavir.[4][8]

-

CYP2C19 Metabolism: As pantoprazole is a substrate of CYP2C19, there is a potential for interaction with other drugs metabolized by this enzyme.[3] However, studies have shown that pantoprazole has a lower affinity for the cytochrome P450 system compared to omeprazole and does not significantly affect the pharmacokinetics of drugs like diazepam, phenytoin, or warfarin in humans.[2]

-

Methotrexate: Concomitant use with high-dose methotrexate may lead to elevated and prolonged serum levels of methotrexate, potentially increasing the risk of toxicity.[4][8]

Conclusion

This compound (Esomeprazole Sodium) is a highly effective proton pump inhibitor with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its potent and long-lasting inhibition of gastric acid secretion makes it a cornerstone therapy for acid-related gastrointestinal diseases. Preclinical and clinical data robustly support its efficacy in healing esophageal and gastric lesions and providing symptom relief. The detailed experimental protocols provided herein serve as a guide for researchers in the continued investigation and development of acid-suppressing therapies.

References

- 1. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Esomeprazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. tandfonline.com [tandfonline.com]

- 8. What is S-pantoprazole sodium used for? [synapse.patsnap.com]

- 9. Pantoprazole - Wikipedia [en.wikipedia.org]

- 10. Pantoprazole Sodium | C16H14F2N3NaO4S | CID 15008962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. wjgnet.com [wjgnet.com]

- 15. jddtonline.info [jddtonline.info]

- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 17. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Establishment of animal model of gastroesophageal reflux disease by per-oral endoscopic tunneling: a preliminary study - Hu - Journal of Thoracic Disease [jtd.amegroups.org]

- 19. Efficacy and Safety of Esomeprazole for the Treatment of Reflux Symptoms in Patients with Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Randomized, Double-Blind, Active-Control, Noninferiority, Multicenter, Phase 4 Study to Evaluate the Efficacy and Safety of Esomeprazole/Sodium Bicarbonate 20/800 mg in Patients with Nonerosive Gastroesophageal Reflux Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Randomized, Double-Blind, Active-Control, Noninferiority, Multicenter, Phase 4 Study to Evaluate the Efficacy and Safety of Esomeprazole/Sodium Bicarbonate 20/800 mg in Patients with Nonerosive Gastroesophageal Reflux Disease [gutnliver.org]

- 22. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Levopantoprazole on Gastric Proton Pumps

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levopantoprazole, the S-enantiomer of pantoprazole, is a second-generation proton pump inhibitor (PPI) that demonstrates a stereoselective mechanism of action, leading to a more potent and sustained inhibition of gastric acid secretion compared to its racemic counterpart. This document provides a comprehensive technical overview of the molecular interactions between levopantoprazole and the gastric H⁺/K⁺-ATPase, detailing its activation, covalent binding, and the resulting physiological effects. Quantitative data from preclinical studies are presented to highlight the enhanced pharmacodynamic profile of the levo-isomer. Detailed experimental protocols and visual representations of key pathways are included to support further research and development in this area.

Introduction to Gastric Acid Secretion and Proton Pump Inhibitors

Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells in the stomach lining and plays a crucial role in digestion and defense against pathogens. The final step in acid secretion is mediated by the H⁺/K⁺-ATPase, a proton pump located in the secretory canaliculi of parietal cells. This enzyme actively transports hydrogen ions (H⁺) into the gastric lumen in exchange for potassium ions (K⁺).[1]

Proton pump inhibitors are a class of drugs that effectively reduce gastric acid secretion by targeting the H⁺/K⁺-ATPase.[2] They are prodrugs that require activation in the acidic environment of the parietal cell to exert their inhibitory effect.[3] Pantoprazole is a widely used PPI administered as a racemic mixture of its S- and R-enantiomers.[4] Emerging evidence indicates that the S-enantiomer, levopantoprazole, possesses a more favorable pharmacokinetic and pharmacodynamic profile.[5][6]

Mechanism of Action of Levopantoprazole

The mechanism of action of levopantoprazole involves a multi-step process that culminates in the irreversible inhibition of the gastric proton pump.

Absorption and Accumulation

Following oral administration, levopantoprazole is absorbed in the small intestine and enters the systemic circulation. As a weak base, it readily crosses cell membranes and accumulates in the acidic secretory canaliculi of stimulated parietal cells. This selective accumulation is a key feature of PPIs, concentrating the drug at its site of action.[1]

Acid-Catalyzed Activation

In the highly acidic environment of the secretory canaliculi (pH < 2), levopantoprazole undergoes a two-step protonation. The initial protonation occurs on the pyridine ring, followed by a second protonation on the benzimidazole ring. This dual protonation facilitates a molecular rearrangement, converting the inactive prodrug into its active form, a reactive tetracyclic sulfenamide.[7][8]

Covalent Binding to the H⁺/K⁺-ATPase

The activated sulfenamide form of levopantoprazole is highly electrophilic and readily forms a covalent disulfide bond with the sulfhydryl groups of specific cysteine residues on the extracytoplasmic domain of the H⁺/K⁺-ATPase α-subunit.[7] For pantoprazole, these binding sites have been identified as cysteine 813 (Cys-813) and cysteine 822 (Cys-822).[9] This irreversible binding locks the enzyme in a conformational state that prevents it from pumping protons into the gastric lumen, thereby inhibiting acid secretion.[9]

Stereoselectivity and Enhanced Efficacy of Levopantoprazole

The chirality of the sulfoxide group in pantoprazole results in stereoselective pharmacokinetics and pharmacodynamics.

Pharmacokinetic Profile

Studies have shown that the metabolism of pantoprazole enantiomers is stereoselective, with levopantoprazole (S-pantoprazole) exhibiting a different pharmacokinetic profile compared to dextropantoprazole (R-pantoprazole). This can lead to a more consistent and potent inhibition of the proton pump.[7] In rats, the area under the curve (AUC) for S-pantoprazole was found to be 1.5 times greater than that of R-pantoprazole after oral administration of the racemate.[10] This difference is attributed to the enantioselective metabolism of the two isomers.[10][11]

Enhanced In Vivo Potency

Preclinical studies in animal models have demonstrated the superior potency of levopantoprazole in inhibiting gastric acid secretion and protecting against acid-related lesions.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the inhibitory effects of levopantoprazole, dextropantoprazole, and racemic pantoprazole.

Table 1: In Vivo Inhibition of Acid-Related Lesions in Rats [12][13]

| Compound | ID₅₀ (mg/kg) for Pylorus Ligation-Induced Ulcer |

| Levopantoprazole ((-)-PAN.Na) | 1.28 |

| Dextropantoprazole ((+)-PAN.Na) | 5.03 |

| Racemic Pantoprazole ((+/-)-PAN.Na) | 3.40 |

Table 2: In Vivo Inhibition of Basal Gastric Acid Output in Rats [12][13]

| Compound | Dose (mg/kg) | Inhibition of Gastric Acid Output (%) |

| Levopantoprazole ((-)-PAN.Na) | 1.5 | 89.3 |

| Dextropantoprazole ((+)-PAN.Na) | 1.5 | 24.7 |

| Racemic Pantoprazole ((+/-)-PAN.Na) | 1.5 | 83.6 |

Table 3: In Vitro Inhibition of H⁺/K⁺-ATPase [14][15][16][17][18]

| Compound | IC₅₀ (µM) |

| Racemic Pantoprazole | 6.8 |

| Levopantoprazole | Data not available in the reviewed literature |

| Dextropantoprazole | Data not available in the reviewed literature |

Visualizations

Signaling Pathway of Levopantoprazole Action

Caption: Mechanism of levopantoprazole action on the gastric proton pump.

Experimental Workflow for H⁺/K⁺-ATPase Inhibition Assay

Caption: Workflow for in vitro H⁺/K⁺-ATPase inhibition assay.

Logical Relationship of Pantoprazole Enantiomers

Caption: Stereoisomers of pantoprazole and their relative in vivo potency.

Experimental Protocols

Preparation of H⁺/K⁺-ATPase-Enriched Gastric Vesicles

This protocol is adapted from methods for isolating H⁺/K⁺-ATPase-rich membrane vesicles from hog gastric mucosa.

Materials:

-

Fresh hog stomachs

-

Homogenization buffer: 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl (pH 7.4)

-

Gradient solutions: Ficoll/sucrose gradients

-

Differential centrifuge and ultracentrifuge

-

Dounce homogenizer

Procedure:

-

Obtain fresh hog stomachs from a slaughterhouse and place them on ice.

-

Open the stomachs and rinse the mucosal surface with cold saline to remove food debris.

-

Scrape the gastric mucosa from the underlying muscle layer.

-

Homogenize the mucosal scrapings in ice-cold homogenization buffer using a Dounce homogenizer.

-

Perform a series of differential centrifugation steps to obtain a microsomal fraction.

-

Layer the microsomal fraction onto a discontinuous Ficoll/sucrose density gradient.

-

Centrifuge at high speed to separate the membrane fractions.

-

Collect the H⁺/K⁺-ATPase-enriched vesicles from the appropriate interface of the gradient.

-

Wash the vesicles in a suitable buffer and store at -80°C.

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay measures the activity of the proton pump by quantifying the rate of ATP hydrolysis.

Materials:

-

H⁺/K⁺-ATPase-enriched gastric vesicles

-

Assay buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 10 mM KCl

-

ATP solution (2 mM)

-

Levopantoprazole and dextropantoprazole solutions of varying concentrations

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Pre-incubate the gastric vesicles with varying concentrations of levopantoprazole or dextropantoprazole in the assay buffer at 37°C.

-

Initiate the enzymatic reaction by adding ATP.

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a quenching solution (e.g., SDS).

-

Determine the amount of inorganic phosphate (Pi) released using the malachite green colorimetric method.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of H⁺/K⁺-ATPase inhibition for each concentration of the enantiomers relative to a control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

Levopantoprazole exhibits a clear stereoselective advantage over its R-enantiomer in the inhibition of the gastric H⁺/K⁺-ATPase. This is evidenced by its superior in vivo potency in reducing gastric acid secretion and protecting against acid-related damage. The underlying mechanism involves its specific pharmacokinetic profile and its irreversible covalent modification of the proton pump. This technical guide provides a foundational understanding for researchers and professionals in the field, highlighting the key molecular interactions and offering detailed experimental frameworks for further investigation and drug development. The greater potency of levopantoprazole suggests that it may offer therapeutic benefits over the racemic mixture of pantoprazole.

References

- 1. Pantoprazole - Page 2 [medscape.com]

- 2. Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective chiral inversion of pantoprazole enantiomers after separate doses to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in chirally pure proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Differences between Pantoprazole Enantiomers in Rats (2005) | Zhi-yong Xie | 36 Citations [scispace.com]

- 12. Pharmacodynamic comparison of pantoprazole enantiomers: inhibition of acid-related lesions and acid secretion in rats and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacodynamic comparison of pantoprazole enantiomers: inhibition of acid-related lesions and acid secretion in rats a… [ouci.dntb.gov.ua]

- 14. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. plu.mx [plu.mx]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on (S)-(-)-Pantoprazole Sodium Salt for Inhibiting Gastric Acid Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. This technical guide provides a comprehensive overview of its mechanism of action, supported by detailed experimental protocols and quantitative pharmacological data. The document elucidates the intricate signaling pathways involved in gastric acid secretion and the specific inhibitory action of (S)-(-)-pantoprazole. Furthermore, it presents a comparative analysis of the pharmacokinetic and pharmacodynamic properties of S-pantoprazole versus the racemic mixture. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of anti-secretory agents.

Introduction

Gastric acid, primarily hydrochloric acid, plays a crucial role in digestion and defense against pathogens. However, its excessive secretion can lead to various acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. Proton pump inhibitors (PPIs) are the most effective class of drugs for managing these conditions by targeting the final step in the acid secretion pathway.[1]

Pantoprazole, a substituted benzimidazole, is a widely used PPI that irreversibly inhibits the gastric H+/K+-ATPase (proton pump).[2] It is a chiral molecule, and its S-enantiomer, (S)-(-)-pantoprazole, has been shown to offer certain clinical advantages over the racemic mixture.[3] This document provides a detailed technical exploration of (S)-(-)-pantoprazole sodium salt, focusing on its core mechanism of inhibiting gastric acid secretion.

Chemical and Physical Properties

This compound is the sodium salt of the S-enantiomer of pantoprazole.

| Property | Value |

| Chemical Name | Sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolide |

| Molecular Formula | C₁₆H₁₄F₂N₃NaO₄S |

| Molecular Weight | 405.35 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Freely soluble in water |

Mechanism of Action

(S)-(-)-Pantoprazole is a prodrug that requires activation in an acidic environment.[4] The mechanism of action can be summarized in the following steps:

-

Absorption and Distribution: After oral administration, the enteric-coated formulation of this compound is absorbed in the small intestine and distributed via the systemic circulation to the parietal cells of the stomach.

-

Accumulation in Parietal Cells: Being a weak base, pantoprazole readily crosses cell membranes and accumulates in the acidic secretory canaliculi of the parietal cells.

-

Acid-Catalyzed Activation: In the highly acidic environment of the canaliculi, pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[2]

-

Irreversible Inhibition of H+/K+-ATPase: The active sulfenamide forms a covalent disulfide bond with cysteine residues (specifically Cys-813 and Cys-822) on the extracytoplasmic domain of the H+/K+-ATPase.[2] This binding irreversibly inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion – the exchange of H+ and K+ ions across the apical membrane of the parietal cell.[4]

Since the inhibition is irreversible, the restoration of acid secretion requires the synthesis of new H+/K+-ATPase pumps.

Signaling Pathways of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways involving neuronal, hormonal, and paracrine mediators. The primary stimulants are acetylcholine, gastrin, and histamine.[5][6]

-

Acetylcholine (ACh): Released from vagal nerve endings, ACh stimulates parietal cells directly by binding to M3 muscarinic receptors. This interaction leads to an increase in intracellular calcium (Ca²⁺) levels, which in turn activates protein kinases that stimulate the H+/K+-ATPase.[5]

-

Gastrin: Secreted by G-cells in the gastric antrum, gastrin can stimulate acid secretion directly by binding to cholecystokinin B (CCK-B) receptors on parietal cells, also leading to increased intracellular Ca²⁺. However, its primary effect is indirect, by stimulating enterochromaffin-like (ECL) cells to release histamine.[5][6]

-

Histamine: Released from ECL cells, histamine binds to H₂ receptors on parietal cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which is a potent stimulator of the H+/K+-ATPase.[5]

(S)-(-)-Pantoprazole acts downstream of all these signaling pathways by directly inhibiting the final effector, the H+/K+-ATPase proton pump.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for (S)-(-)-pantoprazole and, where available, provide a comparison with the racemic mixture.

Table 1: In Vitro Inhibitory Activity

| Parameter | (S)-(-)-Pantoprazole | Racemic Pantoprazole | Reference |

| IC₅₀ for H+/K+-ATPase (µM) | Not explicitly found for S-enantiomer alone | 6.8 | [7] |

Table 2: Comparative Pharmacokinetics in Humans (40 mg dose)

| Parameter | (S)-Pantoprazole | Racemic Pantoprazole | Reference |

| Cmax (ng/mL) | ~2500 - 3500 | ~2500 | [8] |

| AUC (ng·h/mL) | ~5400 | ~4800 | [8] |

| t½ (h) | ~1.5 | ~1.0 | [8] |

Note: Pharmacokinetic parameters can vary between studies and individuals.

Table 3: Clinical Efficacy in GERD Symptom Relief (vs. Racemic Pantoprazole)

| Symptom Improvement (at 28 days) | 20 mg (S)-Pantoprazole | 40 mg Racemic Pantoprazole | p-value | Reference |

| Heartburn | Higher proportion of patients with improvement | - | 0.01 | [9][10] |

| Acid Regurgitation | Higher proportion of patients with improvement | - | 0.004 | [9][10] |

| Bloating | Higher proportion of patients with improvement | - | 0.03 | [9][10] |

A study showed that 20 mg of S-pantoprazole is more effective than 40 mg of racemic pantoprazole in improving symptoms of heartburn, acid regurgitation, and bloating in patients with GERD.[9][10][11]

Experimental Protocols

This section provides a general overview of key experimental protocols used to evaluate the efficacy of proton pump inhibitors like (S)-(-)-pantoprazole. These are intended as a guide and may require optimization for specific laboratory conditions.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the proton pump.

Protocol Overview:

-

Preparation of H+/K+-ATPase-rich vesicles: Isolate gastric microsomes from a suitable animal model (e.g., hog or rabbit stomach) through differential centrifugation.

-

Pre-incubation with (S)-(-)-Pantoprazole: Pre-incubate the vesicles with varying concentrations of (S)-(-)-pantoprazole in an acidic buffer (e.g., pH 6.1) to allow for its activation.

-

Initiation of ATPase reaction: Initiate the reaction by adding ATP and potassium ions (K⁺).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination of reaction: Stop the reaction, typically by adding a quenching agent.

-

Measurement of phosphate release: Quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP, which is a measure of H+/K+-ATPase activity. This can be done using a colorimetric assay.

-

Data analysis: Calculate the percentage of inhibition for each concentration of (S)-(-)-pantoprazole and determine the IC₅₀ value.

In Vitro Aminopyrine Uptake Assay

This assay indirectly measures acid secretion in isolated gastric glands or parietal cells by quantifying the accumulation of a weak base, [¹⁴C]-aminopyrine, in acidic compartments.

Protocol Overview:

-

Isolation of gastric glands or parietal cells: Isolate gastric glands or parietal cells from a suitable animal model (e.g., rabbit) by enzymatic digestion and centrifugation.

-

Pre-incubation with secretagogues and inhibitor: Pre-incubate the cells with a secretagogue (e.g., histamine) to stimulate acid secretion, in the presence or absence of varying concentrations of (S)-(-)-pantoprazole.

-

Addition of [¹⁴C]-aminopyrine: Add radiolabeled aminopyrine to the cell suspension.

-

Incubation: Incubate the mixture to allow for the accumulation of aminopyrine in the acidic spaces of the cells.

-

Separation and measurement: Separate the cells from the incubation medium and measure the amount of radioactivity within the cells using liquid scintillation counting.

-